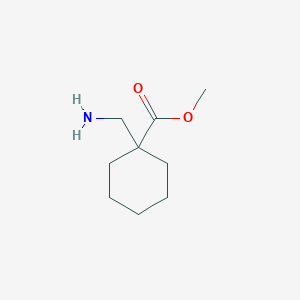

Methyl 1-(aminomethyl)cyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVKFIYOVXQWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534762 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99092-04-3 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99092-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in pharmaceutical research and development. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

This compound is a bifunctional molecule containing a primary amine and a methyl ester attached to a cyclohexane ring. This structure makes it a valuable building block in the synthesis of various biologically active compounds, including derivatives of the anticonvulsant drug Gabapentin. The strategic synthesis of this compound is crucial for the efficient production of these pharmaceutical agents. This guide explores two robust synthetic methodologies, starting from readily available precursors.

Data Presentation: Summary of Synthetic Routes

The following tables summarize the key quantitative data for the two primary synthetic routes discussed in this guide.

Route 1: From 1,1-Cyclohexanediacetic Acid

| Step | Reaction | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) |

| 1 | Anhydride Formation | 1,1-Cyclohexanediacetic acid | Acetic anhydride | High | 2-3 hours | Reflux |

| 2 | Monoamidation | 1,1-Cyclohexanediacetic anhydride | Aqueous ammonia (25-35%) | ~93%[1] | 2-5 hours[2] | < 20[3] |

| 3 | Hofmann Rearrangement | 1,1-Cyclohexanediacetic acid monoamide | Sodium hypobromite (in situ from Br₂ and NaOH) | Good | Not specified | -5 to 55 |

| 4 | Esterification | 1-(Aminomethyl)cyclohexanecarboxylic acid | Methanol, Trimethylchlorosilane | Good to Excellent[4] | Not specified | Room Temperature |

Route 2: From Methyl 1-cyanocyclohexanecarboxylate

| Step | Reaction | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) |

| 1 | Nitrile Reduction | Methyl 1-cyanocyclohexanecarboxylate | H₂ gas, Metal catalyst (e.g., Pt, Pd, Ni) | High | Not specified | Not specified |

Physicochemical and Spectroscopic Data of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | Not specified |

| ¹H NMR | Spectrum available[5] |

| ¹³C NMR | Spectrum available[5] |

Experimental Protocols

Route 1: Synthesis from 1,1-Cyclohexanediacetic Acid

This route involves the formation of 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement to yield the amino acid, which is then esterified.

Step 1 & 2: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide

-

Anhydride Formation: 1,1-Cyclohexanediacetic acid is refluxed with an excess of acetic anhydride for several hours to form 1,1-cyclohexanediacetic anhydride. The excess acetic anhydride is removed under reduced pressure.

-

Amination: The resulting anhydride is added to a cold (below 20°C) aqueous solution of ammonia (25-35 wt%). The molar ratio of ammonia to the anhydride should be between 5:1 and 10:1. The reaction is exothermic and requires cooling to maintain the temperature. The progress can be monitored by HPLC.

-

Neutralization and Isolation: Upon completion, the reaction mixture is neutralized with an aqueous solution of a mineral acid like H₂SO₄ (30-70 wt%) to a slightly acidic pH. The precipitated crude 1,1-cyclohexanediacetic acid monoamide is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetonitrile. A yield of approximately 93% with a purity of 99.5% has been reported for the preparation of the monoamide from a related lactimide.[1]

Step 3: Hofmann Rearrangement to 1-(Aminomethyl)cyclohexanecarboxylic Acid

The Hofmann rearrangement of a primary amide results in a primary amine with one less carbon atom.[6]

-

Reaction Setup: 1,1-Cyclohexanediacetic acid monoamide is subjected to a Hofmann rearrangement using an aqueous solution of sodium hypobromite, which is typically prepared in situ from bromine and sodium hydroxide.

-

Reaction Conditions: The reaction is initially carried out at a low temperature, around -5 to -10°C, and then warmed to approximately 55°C.

-

Work-up: The resulting isocyanate intermediate is hydrolyzed in situ to the primary amine. Acidification with hydrochloric acid yields the hydrochloride salt of 1-(aminomethyl)cyclohexanecarboxylic acid.

Step 4: Methyl Esterification

A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[4]

-

Reaction: The amino acid hydrochloride is dissolved in methanol at room temperature. Trimethylchlorosilane is added to the solution.

-

Work-up: The reaction mixture is stirred until the esterification is complete. The solvent is then removed under reduced pressure to yield this compound hydrochloride. This method is known for its mild conditions and good to excellent yields.[4]

Route 2: Synthesis from Methyl 1-cyanocyclohexanecarboxylate

This pathway offers a more direct approach by reducing a nitrile group to a primary amine.

Step 1: Catalytic Hydrogenation of Methyl 1-cyanocyclohexanecarboxylate

-

Reaction Setup: Methyl 1-cyanocyclohexanecarboxylate is dissolved in a suitable solvent, such as ethanol or methanol. A metal catalyst, for instance, palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas in a hydrogenation apparatus. The pressure and temperature can be varied to optimize the reaction rate and selectivity.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.

Visualizations

Experimental Workflows

Caption: Workflow for the synthesis via 1,1-Cyclohexanediacetic Acid.

Caption: Workflow for the synthesis via Nitrile Reduction.

Hofmann Rearrangement Mechanism

Caption: Simplified mechanism of the Hofmann Rearrangement.

References

- 1. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 2. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

- 3. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE HCL (227203-36-3) 1H NMR [m.chemicalbook.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Preparation of Methyl 1-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a bifunctional molecule containing a primary amine and a methyl ester attached to the same carbon of a cyclohexane ring. This unique structural motif makes it a valuable building block in medicinal chemistry, particularly in the synthesis of gabapentinoids and other neurologically active agents. The strategic placement of the aminomethyl and carboxylate groups allows for diverse chemical modifications and the exploration of structure-activity relationships in drug discovery programs. This guide details two effective methods for its synthesis: a route proceeding through a brominated intermediate and an alternative pathway involving the direct esterification of 1-(aminomethyl)cyclohexanecarboxylic acid.

Synthetic Route 1: Synthesis via Brominated Intermediate

This route offers a robust and scalable method for the preparation of the target compound, commencing from 1,1-cyclohexanedicarboxylic acid. The key steps involve the selective reduction of one carboxylic acid group, followed by bromination and subsequent amination.

Quantitative Data Summary for Route 1

| Step | Reactant(s) | Reagent(s) | Product | Typical Yield (%) |

| 1 | 1,1-Cyclohexanedicarboxylic acid | Borane-tetrahydrofuran complex | 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid | 85-95 |

| 2 | 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid | Thionyl chloride, Methanol | Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | 90-98 |

| 3 | Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | Phosphorus tribromide | Methyl 1-(bromomethyl)cyclohexanecarboxylate | 75-85 |

| 4 | Methyl 1-(bromomethyl)cyclohexanecarboxylate | Sodium azide, Triphenylphosphine, Water | This compound | 70-80 |

Experimental Protocols for Route 1

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid

-

To a stirred solution of 1,1-cyclohexanedicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of acid) under an inert atmosphere of argon at 0 °C, add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Acidify the mixture to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(hydroxymethyl)cyclohexane-1-carboxylic acid as a white solid.

Step 2: Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate

-

To a solution of 1-(hydroxymethyl)cyclohexane-1-carboxylic acid (1.0 eq) in methanol (15 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give Methyl 1-(hydroxymethyl)cyclohexanecarboxylate as a colorless oil.

Step 3: Synthesis of Methyl 1-(bromomethyl)cyclohexanecarboxylate

-

To a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous diethyl ether (20 mL/g of alcohol) at 0 °C under an argon atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-(bromomethyl)cyclohexanecarboxylate, which can be used in the next step without further purification.

Step 4: Synthesis of this compound

-

To a solution of Methyl 1-(bromomethyl)cyclohexanecarboxylate (1.0 eq) in dimethylformamide (DMF, 10 mL/g of bromide), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 5-7 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solution under reduced pressure. To the resulting crude azide, add a mixture of THF and water (3:1).

-

Add triphenylphosphine (1.2 eq) portion-wise and stir the mixture at room temperature for 8-12 hours.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain this compound.

Visualizations for Route 1

Synthetic Route 2: Esterification of 1-(aminomethyl)cyclohexanecarboxylic acid

This alternative route involves the synthesis of the parent amino acid, 1-(aminomethyl)cyclohexanecarboxylic acid, followed by a standard acid-catalyzed esterification.

Quantitative Data Summary for Route 2

| Step | Reactant(s) | Reagent(s) | Product | Typical Yield (%) |

| 1 | Cyclohexane-1,1-dicarbonitrile | Raney Nickel, H2, Ammonia | 1-(Aminomethyl)cyclohexanecarboxamide | 70-80 |

| 2 | 1-(Aminomethyl)cyclohexanecarboxamide | NaOH (aq) | 1-(Aminomethyl)cyclohexanecarboxylic acid | 85-95 |

| 3 | 1-(Aminomethyl)cyclohexanecarboxylic acid | Methanol, Sulfuric acid | This compound | 80-90 |

Experimental Protocols for Route 2

Step 1: Synthesis of 1-(Aminomethyl)cyclohexanecarboxamide

-

In a high-pressure autoclave, place cyclohexane-1,1-dicarbonitrile (1.0 eq), Raney Nickel (approx. 10% by weight), and a solution of ammonia in methanol (7N).

-

Pressurize the autoclave with hydrogen gas (50-60 bar).

-

Heat the mixture to 80-100 °C and stir vigorously for 24 hours.

-

After cooling and venting the autoclave, filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)cyclohexanecarboxamide.

Step 2: Synthesis of 1-(Aminomethyl)cyclohexanecarboxylic acid

-

Suspend the crude 1-(aminomethyl)cyclohexanecarboxamide in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture to room temperature and acidify to pH 6-7 with concentrated HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(aminomethyl)cyclohexanecarboxylic acid.

Step 3: Synthesis of this compound

-

Suspend 1-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of acid).

-

Cool the suspension to 0 °C and add concentrated sulfuric acid (0.2 eq) dropwise.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations for Route 2

Conclusion

The two synthetic routes presented in this guide offer versatile and effective strategies for the preparation of this compound. Route 1, proceeding through a brominated intermediate, provides a highly adaptable pathway suitable for large-scale synthesis. Route 2 offers a more classical approach, relying on the esterification of the parent amino acid. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development program. Both methods, when executed with care, provide reliable access to this important synthetic building block.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-(aminomethyl)cyclohexanecarboxylate

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 1-(aminomethyl)cyclohexanecarboxylate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the characterization of this compound. This document presents a summary of quantitative spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visual representation of the general workflow.

Spectroscopic Data Presentation

While comprehensive, publicly available high-resolution spectra for this compound are limited, data for its hydrochloride salt and closely related analogs provide a strong basis for its characterization. The following tables summarize the key spectroscopic data.

Table 1: General Information for this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 99092-04-3 |

Table 2: Predicted and Analog-Based ¹H NMR Spectroscopic Data

Data presented here is based on general chemical shift knowledge and data from analogous structures, as detailed public spectra for the free base are scarce. The data for the hydrochloride salt is noted where available.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OCH₃ | ~3.67 | Singlet | 3H | Methyl ester protons. |

| -CH₂-NH₂ | ~2.7 - 3.0 | Singlet/Broad Singlet | 2H | Methylene protons adjacent to the amine. |

| Cyclohexane Ring -CH₂- | ~1.2 - 2.0 | Multiplet | 10H | Protons of the cyclohexane ring. |

| -NH₂ | Variable | Broad Singlet | 2H | Amine protons, shift is concentration and solvent dependent. |

Table 3: Predicted and Analog-Based ¹³C NMR Spectroscopic Data

Assignments are based on typical chemical shift values for similar functional groups.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester Carbonyl) | ~176 | |

| Quaternary Cyclohexane Carbon | ~45-50 | Carbon attached to both the aminomethyl and carboxylate groups. |

| -OCH₃ (Ester Methyl) | ~51 | |

| -CH₂-NH₂ | ~40-45 | |

| Cyclohexane Ring -CH₂- | ~25-35 | Multiple peaks expected for the different cyclohexane carbons. |

Table 4: IR Spectroscopic Data

Characteristic absorption bands are predicted based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2950 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| 1170-1200 | Strong | C-O stretch (ester) |

Table 5: Mass Spectrometry Data

Fragmentation patterns are predicted based on common fragmentation pathways for esters and amines.

| m/z | Proposed Fragment Ion |

| 171 | [M]⁺ (Molecular Ion) |

| 140 | [M - OCH₃]⁺ |

| 112 | [M - COOCH₃]⁺ |

| 83 | [Cyclohexyl fragment]⁺ |

Experimental Protocols

Synthesis Protocol: Adapted from Gabapentin Synthesis

This protocol describes a potential method for the synthesis of this compound starting from 1,1-cyclohexanediacetic acid.

-

Monoesterification of 1,1-Cyclohexanediacetic Acid:

-

1,1-Cyclohexanediacetic acid is reacted with acetic anhydride to form the corresponding cyclic anhydride.

-

The anhydride is then treated with methanol to yield the mono-methyl ester, 1-(methoxycarbonylmethyl)cyclohexaneacetic acid.

-

-

Hofmann or Curtius Rearrangement:

-

The carboxylic acid of the mono-methyl ester is converted to an amide.

-

The resulting amide is subjected to a Hofmann rearrangement (using bromine and a base) or the carboxylic acid is converted to an acyl azide and subjected to a Curtius rearrangement to form an isocyanate.

-

-

Hydrolysis and Esterification:

-

The isocyanate is hydrolyzed with aqueous acid to yield the hydrochloride salt of this compound.

-

The free base can be obtained by neutralization with a suitable base.

-

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O for the hydrochloride salt).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a substituted cycloalkane derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed, adaptable protocol for its synthesis. While direct biological data for this specific compound is limited, this document explores the known biological activities of structurally similar cyclohexanecarboxylate derivatives to infer potential therapeutic applications. Furthermore, this guide presents logical workflows for its synthesis and potential role as an intermediate in drug development, visualized through detailed diagrams.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary amine and a methyl ester attached to a cyclohexane ring. These functional groups make it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | CAS Number | Reference |

| Compound Name | This compound | 99092-04-3 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | 99092-04-3 | [1] |

| Molecular Weight | 171.24 g/mol | 99092-04-3 | [1] |

| IUPAC Name | methyl 1-(aminomethyl)cyclohexane-1-carboxylate | N/A | |

| Appearance | Solid | 227203-36-3 (HCl salt) | [2] |

| Storage Temperature | Store under inert gas at 4°C | 227203-36-3 (HCl salt) | [2] |

| Purity | 95% | 227203-36-3 (HCl salt) | [2] |

| Hydrochloride Salt CAS | 227203-36-3 | 227203-36-3 | [2] |

| Hydrochloride Salt MW | 207.7 g/mol | 227203-36-3 | [2] |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Spectrum available | [4] |

| Mass Spectrometry | GC-MS and LC-MS data available for a related isomer | [4] |

| IR Spectroscopy | Vapor phase IR spectrum available for a related isomer | [4] |

Synthesis and Experimental Protocols

2.1. Experimental Protocol: Esterification of 1-(aminomethyl)cyclohexanecarboxylic acid

This procedure involves the esterification of the carboxylic acid group in the presence of the amine, which is protected as a hydrochloride salt.

-

Materials:

-

1-(aminomethyl)cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Preparation of the Amine Hydrochloride: In a round-bottom flask, suspend 1-(aminomethyl)cyclohexanecarboxylic acid in anhydrous methanol at 0°C.

-

Esterification: Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and should be kept under control.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford this compound hydrochloride.

-

2.2. Logical Workflow for Synthesis

The synthesis can be visualized as a straightforward two-step process, starting with the protection of the amino group followed by esterification.

Caption: Logical workflow for the synthesis of this compound hydrochloride.

Potential Applications in Drug Discovery and Development

The cyclohexane scaffold is a common motif in many biologically active molecules, and its derivatives have shown a wide array of pharmacological activities. While direct biological studies on this compound are scarce, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents.

3.1. Role as a Chemical Building Block

The primary amine and ester functionalities allow for a variety of chemical transformations, making this compound a useful starting material for creating libraries of more complex molecules for biological screening.

Caption: Potential synthetic pathways from this compound.

3.2. Insights from Structurally Related Compounds

Studies on other cyclohexanecarboxylate derivatives have revealed a range of biological activities, which may provide clues to the potential of this compound.

Table 3: Reported Biological Activities of Cyclohexane Derivatives

| Compound Class | Biological Activity | Reference |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, antimicrobial | [5] |

| Functionally substituted cyclohexane derivatives | Antimicrobial (more active against Gram-negative bacteria) | [2] |

| 1-Methyl-1-cyclohexanecarboxylic acid | Anticonvulsant |

The presence of the methyl group, in general, can significantly influence a molecule's physicochemical and pharmacokinetic properties, which is a key consideration in drug design. The introduction of a methyl group can impact a compound's metabolic stability, potency, and selectivity.

Conclusion

This compound, with the CAS number 99092-04-3, is a chemical compound with potential as a versatile intermediate in the synthesis of new chemical entities for drug discovery and materials science. While direct experimental data on its biological activity is limited, the known pharmacology of related cyclohexane derivatives suggests that it could be a valuable scaffold for the development of novel therapeutic agents. The synthetic protocol and logical workflows provided in this guide offer a starting point for researchers interested in exploring the potential of this and related compounds. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. METHYL 1-AMINOMETHYL-CYCLOHEXANECARBOXYLATE HCL (227203-36-3) 1H NMR spectrum [chemicalbook.com]

- 4. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]

Physical properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate

An In-depth Technical Guide on the Physical Properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, detailed experimental protocols for their determination, and visual workflows to illustrate the methodologies.

Physicochemical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C9H17NO2 | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Boiling Point | 235 °C | [2] |

| Density | 1.023 g/cm³ | [2] |

| Flash Point | 101 °C | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a compound like this compound are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for melting point determination.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer[3]

-

Mortar and pestle[3]

-

Spatula[3]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystalline solid.[3][4]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[4] If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band and immerse it in the oil bath.[5]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[5]

-

Determination: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

References

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-(aminomethyl)cyclohexanecarboxylate, a key chemical intermediate with potential applications in pharmaceutical research and development. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes, and details relevant experimental protocols for its analysis and evaluation of its biological activity.

Core Compound Properties

This compound is a derivative of cyclohexane carboxylic acid. Its structure, featuring both an amine and an ester functional group, makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| CAS Number | 99092-04-3 | [1] |

| Boiling Point | 235 °C | |

| Density | 1.023 g/cm³ | |

| Flash Point | 101 °C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the esterification of 1-(aminomethyl)cyclohexanecarboxylic acid. The workflow for this proposed synthesis is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 1-(aminomethyl)cyclohexanecarboxylic acid with methanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-(aminomethyl)cyclohexanecarboxylic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Potential Biological Activity and Evaluation

While the specific biological activities of this compound are not extensively documented, derivatives of cyclohexanecarboxylate have shown potential in various therapeutic areas. The structural similarity to compounds like gabapentin, an anticonvulsant, suggests potential neurological activity. Furthermore, other cyclohexanecarboxylate derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[2]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[2]

The logical workflow for evaluating the biological activity of a novel compound like this compound is depicted in the following diagram.

Caption: A general workflow for the evaluation of a new chemical entity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

An In-depth Technical Guide to Methyl 1-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a derivative of cyclohexanecarboxylic acid containing both an amine and a methyl ester functional group. Its structure, possessing a primary amine and an ester, makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis, and an illustrative experimental workflow.

The IUPAC name for the hydrochloride salt of this compound is This compound hydrochloride .[1] The free base is known as This compound .[2]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its hydrochloride salt.

Table 1: Physical and Chemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | This compound | This compound hydrochloride | [1][2] |

| CAS Number | 99092-04-3 | 227203-36-3 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][2] |

| Appearance | - | Solid | [1] |

| Storage Temperature | - | Store under inert gas at 4°C | [1] |

Table 2: Predicted Spectroscopic Data

No publicly available experimental spectra were found for this compound or its hydrochloride salt. The data below is predicted based on the analysis of its functional groups and data from structurally similar compounds.

| Spectroscopy | Predicted Peaks and Signals |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.0 (s, 2H, -CH₂NH₂), 1.2-1.8 (m, 10H, cyclohexane ring protons). For the hydrochloride salt, the -CH₂NH₃⁺ protons would be shifted downfield and may appear as a broader signal. |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~52 (-OCH₃), ~45 (-C-CH₂NH₂), ~40 (quaternary C), ~20-35 (cyclohexane ring carbons). |

| IR (Infrared) | ν (cm⁻¹): ~3300-3400 (N-H stretch, free amine), ~2930, 2860 (C-H stretch, alkane), ~1730 (C=O stretch, ester), ~1170 (C-O stretch, ester). For the hydrochloride salt, a broad N-H stretch would be expected in the 2500-3000 cm⁻¹ region. |

| Mass Spec (MS) | m/z (EI+): [M]⁺ at 171, [M-OCH₃]⁺ at 140, [M-COOCH₃]⁺ at 112. |

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the target compound via Fischer esterification of the corresponding amino acid, 1-(aminomethyl)cyclohexanecarboxylic acid.

Materials:

-

1-(aminomethyl)cyclohexanecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 eq).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (0.2 eq) dropwise. Caution: These reagents are corrosive and react exothermically with methanol. Perform this step in a well-ventilated fume hood.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup and Extraction: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of the aqueous layer) to remove any non-polar impurities. Discard the organic layers.

-

Basification and Extraction: Cool the aqueous layer in an ice bath and carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid and deprotonate the amine. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base of this compound.

-

Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature detailing the specific biological activities or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile and mechanism of action.

Visualizations

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound HCl.

References

Stability and Storage of Methyl 1-(aminomethyl)cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 1-(aminomethyl)cyclohexanecarboxylate. Due to limited publicly available stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including gabapentin and tranexamic acid derivatives, to infer potential stability characteristics and degradation pathways. The information herein is intended to support researchers, scientists, and drug development professionals in handling, storing, and developing stable formulations of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | Inferred from chemical structure |

| Molecular Weight | 171.24 g/mol | Inferred from chemical structure |

| Boiling Point | 235.2°C at 760 mmHg | Generic public data |

| Flash Point | 101.4°C | Generic public data |

| pKa | (Not available) | - |

| Solubility | (Not available) | - |

General Stability Profile

Based on the stability of analogous compounds, this compound is expected to be a relatively stable compound under ambient conditions. The primary degradation pathway is anticipated to be the hydrolysis of the methyl ester group, which is influenced by pH.

Factors Influencing Stability:

-

pH: The rate of hydrolysis is expected to be pH-dependent. Studies on gabapentin, a structurally similar compound, indicate that degradation is minimal at a pH of approximately 6.0.[1] Extreme pH conditions (highly acidic or alkaline) are likely to accelerate the hydrolysis of the ester linkage.

-

Temperature: Elevated temperatures are expected to increase the rate of degradation. For tranexamic acid, a related compound, stability was maintained for up to 12 weeks at temperatures ranging from -20°C to 50°C, although freezing caused physical damage to the ampoules.[2][3]

-

Light: While specific photostability data for this compound is unavailable, forced degradation studies on the similar compound tranexamic acid showed no detectable degradation upon exposure to light.[4] However, as a general precaution, storage in light-resistant containers is recommended.

-

Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under normal conditions. Forced degradation studies often include an oxidative stress condition to confirm this.[5][6]

The following diagram illustrates the key factors that can influence the stability of this compound.

Potential Degradation Pathways

The most probable degradation pathway for this compound is hydrolysis of the methyl ester to yield 1-(aminomethyl)cyclohexanecarboxylic acid and methanol.

The diagram below outlines the proposed primary degradation pathway.

Recommended Storage and Handling

Based on the available information for related compounds, the following storage and handling guidelines are recommended to ensure the stability of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20-25°C). Avoid freezing. | Tranexamic acid, a similar molecule, is stable at a wide range of temperatures, but freezing can damage packaging.[2][3] |

| Light | Store in a light-resistant container. | Although related compounds show good photostability, protection from light is a standard precaution for pharmaceutical compounds.[4] |

| Atmosphere | Store in a well-sealed container under a normal atmosphere. | The molecule is not expected to be highly sensitive to oxygen. |

| pH (for solutions) | Maintain solutions at a pH of approximately 6.0 for optimal stability. | Based on stability data for gabapentin.[1] |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a comprehensive stability testing program should be implemented. The following are suggested experimental protocols based on standard pharmaceutical industry practices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Objective: To generate degradation products and develop a stability-indicating analytical method.

Stress Conditions:

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 70°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

The workflow for a typical forced degradation study is depicted below.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.[8][9]

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm (or Mass Spectrometry) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific stability data for this compound is not extensively documented, a review of structurally similar compounds suggests that it is a relatively stable molecule. The primary degradation route is likely hydrolysis of the ester group, which can be minimized by controlling the pH and temperature of the environment. For long-term storage, it is advisable to keep the compound in a solid form at controlled room temperature, protected from light. For solutions, maintaining a pH around 6.0 is recommended. The implementation of a rigorous stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential for a comprehensive understanding of its stability profile and for the successful development of pharmaceutical formulations.

References

- 1. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ghsupplychain.org [ghsupplychain.org]

- 3. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 1-(aminomethyl)cyclohexanecarboxylate, a valuable building block in pharmaceutical and chemical research. The focus of this document is on the key intermediates, their synthesis, and the detailed experimental protocols required for their preparation. All quantitative data is presented in structured tables for ease of comparison, and logical relationships are visualized using process flow diagrams.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the readily available cyclohexanecarboxylic acid. This pathway involves an initial esterification, followed by the introduction of a cyano group at the 1-position of the cyclohexane ring, and concludes with the reduction of the nitrile to the desired primary amine.

The key intermediates in this synthetic route are:

-

Methyl cyclohexanecarboxylate

-

Methyl 1-cyanocyclohexanecarboxylate

The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway for this compound.

Key Intermediate 1: Methyl cyclohexanecarboxylate

Methyl cyclohexanecarboxylate is the initial intermediate, prepared by the esterification of cyclohexanecarboxylic acid. The most common and efficient method for this transformation is the Fischer-Speier esterification.

Quantitative Data

| Property | Cyclohexanecarboxylic Acid | Methyl cyclohexanecarboxylate |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ |

| Molecular Weight | 128.17 g/mol | 142.20 g/mol |

| Appearance | Colorless to white solid | Clear, colorless liquid |

| Boiling Point | 232-233 °C | 183-185 °C |

| Melting Point | 31-32 °C | N/A |

| Density | 1.033 g/cm³ | 0.995 g/mL at 25 °C |

| CAS Number | 98-89-5 | 4630-82-4 |

| Typical Yield | N/A | >90% |

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Cyclohexanecarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude methyl cyclohexanecarboxylate.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Figure 2: Experimental workflow for the synthesis of Methyl cyclohexanecarboxylate.

Key Intermediate 2: Methyl 1-cyanocyclohexanecarboxylate

The introduction of the cyano group at the 1-position is a critical step. While direct cyanation of methyl cyclohexanecarboxylate is challenging, a common strategy involves the use of a ketone precursor. One plausible route is the reaction of cyclohexanone with methyl cyanoacetate.

Quantitative Data

| Property | Methyl 1-cyanocyclohexanecarboxylate |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| CAS Number | 58920-80-2 |

| Typical Yield | Variable, depends on method |

Experimental Protocol: Synthesis from Cyclohexanone and Methyl Cyanoacetate

This protocol is adapted from general procedures for the Knoevenagel condensation followed by a Michael addition, which is a common method for the synthesis of related compounds.

Materials:

-

Cyclohexanone

-

Methyl cyanoacetate

-

Ammonium acetate

-

Methanol

-

Ammonia solution

-

Hydrochloric acid

Equipment:

-

Round-bottom flask with a stirrer

-

Low-temperature bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, place cyclohexanone (1.0 equivalent), methyl cyanoacetate (1.0-1.2 equivalents), ammonium acetate (catalytic amount), and methanol.

-

Reaction: Cool the mixture in a low-temperature bath and slowly add an ammonia solution while stirring. The reaction is typically stirred for 12-24 hours. The progress can be monitored by TLC.

-

Work-up: After the reaction is complete, the reaction mixture is typically acidified with hydrochloric acid.

-

Extraction: The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Methyl 1-cyanocyclohexanecarboxylate.

Figure 3: Experimental workflow for the synthesis of Methyl 1-cyanocyclohexanecarboxylate.

Final Product: this compound

The final step is the reduction of the nitrile group of Methyl 1-cyanocyclohexanecarboxylate to the primary amine. Catalytic hydrogenation using Raney Nickel is a highly effective method for this transformation.

Quantitative Data

| Property | This compound |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless oil or low melting solid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| CAS Number | 99092-04-3 |

| Typical Yield | Good to excellent |

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

This protocol is based on general procedures for the reduction of nitriles to primary amines using Raney Nickel.[1]

Materials:

-

Methyl 1-cyanocyclohexanecarboxylate

-

Raney Nickel (activated)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Equipment:

-

Parr shaker or a similar hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: In a suitable pressure vessel, a slurry of Raney Nickel (typically 5-10 wt% of the substrate) in methanol or ethanol is prepared.

-

Reaction Setup: A solution of Methyl 1-cyanocyclohexanecarboxylate (1.0 equivalent) in methanol or ethanol is added to the vessel containing the catalyst.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 3-4 atm) at room temperature or slightly elevated temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy or by GC-MS.

-

Work-up: After the reaction is complete, the pressure is carefully released.

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be washed with the solvent used in the reaction. Caution: Raney Nickel is pyrophoric and should be handled with care, especially when dry.

-

Concentration: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Figure 4: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process involving three key transformations. The intermediates, Methyl cyclohexanecarboxylate and Methyl 1-cyanocyclohexanecarboxylate, are crucial for the successful synthesis of the final product. The experimental protocols provided in this guide are based on established chemical principles and offer a reliable pathway for researchers in the field. Careful execution of these steps, with appropriate monitoring and purification, will lead to the desired product in good yield and purity.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 1-(aminomethyl)cyclohexanecarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate, a conformationally constrained β-amino acid analog, is a valuable building block in the field of peptide synthesis and peptidomimetic drug design. Its incorporation into peptide sequences can impart unique structural and functional properties, including increased proteolytic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the successful integration of this non-proteinogenic amino acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Peptides containing cyclic β-amino acids can adopt well-defined secondary structures, making them attractive candidates for modulating protein-protein interactions or acting as agonists or antagonists for various receptors. The cyclohexane scaffold restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and specificity for biological targets.

Applications

The unique structural features imparted by this compound make it a valuable tool for a range of applications in drug discovery and chemical biology:

-

Development of Novel Therapeutics: Peptides incorporating this moiety are being investigated for their potential as analgesics, anti-cancer agents, and modulators of G-protein coupled receptors (GPCRs). The constrained conformation can lead to enhanced biological activity and improved metabolic stability compared to their linear, all-α-amino acid counterparts.

-

Probing Receptor Binding Sites: The rigid structure of this building block can be used to map the conformational requirements of receptor binding pockets, aiding in the rational design of potent and selective ligands.

-

Creation of Proteolytically Stable Peptides: The β-amino acid backbone is generally more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life of the resulting peptidomimetics.

-

Scaffolds for Combinatorial Libraries: The cyclohexane ring can serve as a scaffold for the attachment of various functional groups, enabling the generation of diverse peptide libraries for high-throughput screening.

Experimental Protocols

The following protocols outline the key steps for the incorporation of 1-(aminomethyl)cyclohexanecarboxylate into a peptide sequence using manual or automated Fmoc-SPPS. It is important to note that the commercially available and most commonly used building block is the free carboxylic acid, Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH . The methyl ester of the final peptide, if desired, is typically introduced post-synthetically or by using a specific resin that yields a C-terminal methyl ester upon cleavage. The protocols below focus on the use of the free acid form.

Protocol 1: N-terminal Fmoc Protection of 1-(aminomethyl)cyclohexanecarboxylate

This protocol describes the protection of the primary amine of 1-(aminomethyl)cyclohexanecarboxylate with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

1-(aminomethyl)cyclohexanecarboxylate

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(aminomethyl)cyclohexanecarboxylate (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

-

To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate containing 1% acetic acid) to yield Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH as a white solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Storage | 2-8 °C, desiccated |

Table 1: Typical results for the N-Fmoc protection of 1-(aminomethyl)cyclohexanecarboxylate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH

This protocol outlines the manual incorporation of the Fmoc-protected building block into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Fmoc-protected Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH

-

Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x).

-

-

Coupling of Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH:

-

In a separate vial, dissolve Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of this sterically hindered amino acid may require longer coupling times or double coupling.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of the activated amino acid.

-

-

Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

| Parameter | Typical Value |

| Coupling Efficiency | >99% (monitored by ninhydrin test) |

| Coupling Time | 2-4 hours (may require double coupling) |

| Equivalents of Amino Acid | 3.0 |

| Equivalents of HBTU/HATU | 2.9 |

| Equivalents of DIPEA | 6.0 |

Table 2: Recommended conditions for the coupling of Fmoc-1-(aminomethyl)cyclohexanecarboxylate-OH in SPPS.

Protocol 3: Cleavage from the Resin and Deprotection

This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin with DCM (3 x) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

| Parameter | Typical Value |

| Cleavage Time | 2-3 hours |

| Crude Peptide Yield | 70-90% (sequence dependent) |

Table 3: Typical conditions and results for peptide cleavage and deprotection.

Protocol 4: Purification and Analysis

This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.

Materials:

-

Crude peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

-

Lyophilizer

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Purify the peptide by preparative RP-HPLC using a linear gradient of Mobile Phase B.

-

Collect the fractions corresponding to the desired peptide peak.

-

-

Analysis:

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

| Parameter | Typical Value |

| Purity after HPLC | >95% or >98% |

| Final Peptide Yield | 10-30% (of theoretical, sequence dependent) |

Table 4: Typical outcomes for peptide purification and analysis.

Visualizations

Caption: Experimental workflow for the synthesis of peptides containing 1-(aminomethyl)cyclohexanecarboxylate.

Application Notes and Protocols: Methyl 1-(aminomethyl)cyclohexanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate is a valuable bifunctional building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its structure, featuring a primary amine and a methyl ester on a cyclohexane ring, provides two key points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. The cyclohexane core imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This scaffold is a key component in the structure of gabapentinoids, a class of drugs known for their efficacy in treating epilepsy and neuropathic pain.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of amides and other derivatives with therapeutic potential. The aminomethyl group serves as a handle for the introduction of various substituents via N-acylation, reductive amination, or other amine-related chemistries. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, or it can be directly converted to amides.

Derivatives of the 1-(aminomethyl)cyclohexane scaffold have been investigated for a range of biological activities, including:

-

Anticonvulsant Activity: As analogues of the neurotransmitter γ-aminobutyric acid (GABA), compounds derived from this scaffold can modulate neuronal excitability.

-

Analgesic Properties: Particularly in the context of neuropathic pain, these molecules can interfere with pain signaling pathways.

-

Anti-inflammatory Effects: Some cyclohexane derivatives have shown potential in modulating inflammatory responses.

-

Anticancer Properties: The cyclohexane scaffold has been incorporated into molecules with cytotoxic activity against various cancer cell lines.

Data Presentation: Representative Synthetic Outcomes

The following table summarizes representative yields and reaction times for the N-acylation of this compound with various acylating agents using a standard carbodiimide coupling protocol. These values are illustrative and can vary based on the specific substrate and reaction conditions.

| Acylating Agent | Product | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Acetic Anhydride | N-Acetyl derivative | - | DCM | 2 | >90 |

| Benzoyl Chloride | N-Benzoyl derivative | Et3N | DCM | 4 | 85-95 |

| Phenylacetic acid | N-Phenylacetyl derivative | EDC, HOBt | DMF | 12 | 80-90 |

| 4-Chlorobenzoic acid | N-(4-Chlorobenzoyl) derivative | HATU, DIPEA | DMF | 8 | 85-95 |

| Boc-Gly-OH | N-(Boc-Glycyl) derivative | EDC, HOBt | DCM/DMF | 16 | 75-85 |

Experimental Protocols

The following are detailed protocols for common transformations involving this compound.